molecular formula C21H22N6O B2523616 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide CAS No. 1021211-03-9

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide

Cat. No.: B2523616
CAS No.: 1021211-03-9
M. Wt: 374.448
InChI Key: QROBSRNQNUUIGP-JXMROGBWSA-N
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Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide is a synthetic small molecule characterized by a cinnamamide backbone linked to a pyridazine core substituted with a 4-methylpyridin-2-ylamino group. This compound shares structural motifs with known bioactive molecules, particularly those targeting enzymatic pathways or inflammatory mediators. Its design incorporates a pyridazine ring, which is a common scaffold in kinase inhibitors, and a cinnamamide moiety, often associated with anti-inflammatory or antiproliferative activities .

Properties

IUPAC Name

(E)-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-16-11-12-22-20(15-16)25-19-9-8-18(26-27-19)23-13-14-24-21(28)10-7-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,23,26)(H,24,28)(H,22,25,27)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROBSRNQNUUIGP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-2-aminopyridine with a pyridazinyl derivative under specific conditions to form the intermediate product. This intermediate is then reacted with cinnamoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. (Z)-2-cinnamamido-N-propyl-3-(pyridin-3-yl)acrylamide (Compound 4212)
  • Structural Differences: Replaces the pyridazine core with a pyridin-3-yl acrylamide group and uses a propylamine linker instead of an ethylamino bridge .
  • Synthesis : Prepared via a styryl oxazolone intermediate, differing from the main compound’s likely pyridazine-focused synthesis .
  • Biological Relevance : Demonstrated cellular activity in undisclosed assays, suggesting cinnamamide derivatives may retain bioactivity despite backbone variations .
2.1.2. N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide
2.1.3. N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide
  • Structural Differences: Replaces the 4-methylpyridin-2-ylamino group with a pyrrol-1-yl substituent .
  • Electronic Effects : Pyrrole’s aromaticity and reduced basicity compared to pyridine may alter binding interactions or pKa, influencing bioavailability .
  • Molecular Weight : 333.4 g/mol (vs. estimated >350 g/mol for the main compound due to the 4-methylpyridin-2-yl group) .

Functional Analogues (ATX Modulators)

The patent compound, 1-(6-(4-(((6-(trifluoromethyl)pyridin-3-yl)methoxy)pyridazin-3-yl)amino)methyl)phenyl)-2,6-diazaspiro[3.3]heptan-2-yl)ethan-1-one, highlights:

  • Substituent Impact: The trifluoromethylpyridinylmethoxy group enhances metabolic stability and hydrophobic interactions, contrasting with the main compound’s 4-methylpyridin-2-ylamino group .
  • Biological Target : Explicitly targets autotaxin (ATX) for fibrotic diseases, suggesting the pyridazine scaffold’s versatility in modulating enzymatic activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide Pyridazine + cinnamamide 4-methylpyridin-2-ylamino, ethylamino ~350 (estimated) Not explicitly stated N/A
(Z)-2-cinnamamido-N-propyl-3-(pyridin-3-yl)acrylamide (4212) Acrylamide + pyridine Pyridin-3-yl, propylamine Not provided Cellular activity (unspecified)
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide Pyridazine + sulfamoyl Sulfamoylphenyl, acetamide Not provided Not explicitly stated
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide Pyridazine + cinnamamide Pyrrol-1-yl, ethylamino 333.4 Not explicitly stated
Patent ATX modulator (Example 1.1) Pyridazine + spirocycle Trifluoromethylpyridinylmethoxy Not provided Autotaxin (fibrotic/inflammatory)

Key Research Findings and Implications

  • Synthetic Flexibility : The pyridazine scaffold allows diverse substitutions (e.g., pyrrole, pyridine, trifluoromethyl groups), enabling tailored physicochemical and biological properties .
  • Target Specificity : Substituents like trifluoromethyl or sulfamoyl groups significantly influence target engagement (e.g., ATX inhibition vs. kinase modulation), suggesting the main compound’s 4-methylpyridin-2-yl group may optimize binding to undisclosed targets .

Biological Activity

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)cinnamamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N6O2C_{20}H_{22}N_6O_2. The compound features a complex structure characterized by a pyridazine ring, a cinnamide moiety, and a 4-methylpyridine group.

PropertyValue
Molecular FormulaC20H22N6O2C_{20}H_{22}N_6O_2
Molecular Weight378.42 g/mol
CAS Number1021258-96-7

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.
  • Introduction of the 4-Methylpyridin-2-Yl Group : A substitution reaction introduces this group into the pyridazine ring.
  • Attachment of the Aminoethyl Group : This is performed via nucleophilic substitution.
  • Formation of the Cinnamide Group : The final step involves amidation to attach the cinnamide moiety.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial survival. For instance, it may inhibit certain kinases or modulate pathways related to apoptosis and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited submicromolar inhibition against cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Studies :
    • Research conducted on various derivatives indicated that modifications in the structure significantly influenced antimicrobial potency, highlighting the importance of functional groups in enhancing biological activity.
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound could induce apoptosis through mitochondrial pathways, implicating it as a potential lead for developing new therapeutics targeting apoptotic pathways in cancer cells .

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